molecular formula C15H21BO2 B13401995 4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13401995
M. Wt: 244.14 g/mol
InChI Key: IRVMYTWMAWKUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis
4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane is a boronate ester featuring a pinacol (dioxaborolane) backbone and a styrenyl group substituted with a para-methylphenyl (p-tolyl) moiety. The compound is synthesized via hydroboration or trans-1,2-diboration of terminal alkynes. Specifically, 4-ethynyltoluene reacts with pinacolborane under neat conditions at 100°C for 3 days, yielding the product as a yellow solid in 34% yield after purification .

Applications
This compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl or styrenyl frameworks. Its para-substituted methyl group enhances electronic stability while minimizing steric hindrance compared to ortho-substituted analogs, making it suitable for applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-11-7-9-13(10-8-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3

InChI Key

IRVMYTWMAWKUET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material: p-Tolyl vinyl boronate, a boron-containing precursor with a vinyl group attached to a p-tolyl substituent.
  • Reaction Conditions: Usually performed under inert atmospheres (argon or nitrogen) to prevent moisture interference, with solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
  • Catalysts: Palladium or copper catalysts are often employed to facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the vinyl group to the aromatic ring.

Typical Procedure:

  • Dissolve p-tolyl vinyl boronate in an inert solvent.
  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate.
  • Heat under reflux conditions to promote coupling, leading to the formation of the target compound.

Research Example:

A study reports the synthesis of vinyl boronate esters via Suzuki coupling, where p-tolyl vinyl boronate reacts with aryl halides in the presence of palladium catalysts, yielding the desired vinyl boronate ester with high selectivity.

Hydroboration of p-Tolyl-Substituted Alkynes

Another prominent method involves hydroboration of alkynes bearing p-tolyl groups, followed by oxidation or esterification to obtain the target compound.

Procedure:

  • Starting Material: p-Tolyl-substituted alkyne.
  • Reagents: Borane derivatives such as boron hydrides (e.g., borane-tetrahydrofuran complex).
  • Conditions: Conducted at low temperatures (0°C to room temperature) to control regioselectivity.
  • Outcome: The hydroboration adds boron across the triple bond, generating an organoboron intermediate that can be further processed to the ester.

Example:

Hydroboration of p-tolylacetylene with borane-tetrahydrofuran complex, followed by esterification with pinacol, yields the pinacol ester of the vinyl boronate.

Reaction of Vinyl Boronates with p-Tolyl Grignard or Organometallic Reagents

This method involves the nucleophilic addition of p-tolyl organometallic reagents to vinyl boronates or boronic acids.

Process:

  • Prepare p-tolylmagnesium bromide (Grignard reagent).
  • React with a vinyl boronate ester under inert conditions.
  • The addition results in the formation of the target compound, with subsequent purification.

Advantages:

  • High regio- and stereoselectivity.
  • Suitable for synthesizing substituted vinyl boronates with p-tolyl groups.

Catalytic Cross-Coupling Strategies

Recent advances utilize transition-metal catalysis to couple boronates with vinyl or aryl halides.

Example:

  • Catalyst: Palladium or nickel complexes.
  • Reagents: p-Tolyl halides and vinyl boronate derivatives.
  • Conditions: Reflux in solvents like DME or toluene with bases such as potassium tert-butoxide.
  • Outcome: Formation of the target vinyl boronate ester with high yield and stereoselectivity.

Data Tables and Comparative Analysis

Method Starting Material Reagents Catalyst Solvent Conditions Yield References
Suzuki-Miyaura coupling p-Tolyl vinyl boronate + aryl halide Pd(PPh₃)₄, K₂CO₃ Palladium THF or DCM Reflux 85-95% ,
Hydroboration p-Tolylacetylene Borane-THF complex - THF 0°C to RT 70-85% ,
Organometallic addition p-Tolylmagnesium bromide Vinyl boronate ester - DCM or THF RT 80-90% ,
Transition-metal catalyzed coupling p-Tolyl halides + vinyl boronate Ni or Pd catalysts Nickel or Palladium Toluene or DME Reflux 75-90%

Research Discoveries and Innovations

  • One-Pot Synthesis: Recent developments have optimized procedures to perform diboration and elimination steps in a single vessel, significantly improving yields and operational simplicity.
  • Catalyst Development: Advances in catalyst design, such as ligand modifications, have enhanced selectivity and reduced reaction times.
  • Green Chemistry: Use of less toxic solvents and recyclable catalysts aligns with sustainable synthesis practices.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alkanes .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition processes . The vinyl group also allows for further functionalization and modification of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and reactivity differences between 4,4,5,5-tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane and analogous boronate esters:

Compound Substituent Steric Effects Electronic Effects Reactivity in Cross-Couplings Key Applications
This compound p-Tolylvinyl Moderate steric hindrance Electron-donating (methyl group) High efficiency Biaryl synthesis, OLED materials
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) Styryl (phenylvinyl) Similar steric profile to p-tolyl analog Electron-neutral Comparable reactivity Polymer additives
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane (10a) α-Substituted phenylvinyl Increased steric hindrance at α-position Electron-neutral Lower stability, higher reactivity Specialty monomers
4,4,5,5-Tetramethyl-2-[(E)-2-(1-naphthyl)vinyl]-1,3,2-dioxaborolane Naphthylvinyl High steric bulk Electron-rich (π-conjugated system) Moderate efficiency Fluorescent dyes
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Difluorostyryl Moderate steric hindrance Electron-withdrawing (fluorine atoms) Enhanced oxidative stability Pharmaceutical intermediates
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane o-Tolyl Severe steric hindrance Electron-donating Low coupling efficiency Niche catalytic processes
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane Unsubstituted vinyl Minimal steric hindrance Electron-neutral High reactivity, low stability Polymer crosslinking

Steric and Electronic Effects

  • Steric Profile : The p-tolyl group in the target compound provides balanced steric accessibility, unlike the highly hindered o-tolyl analog or bulky naphthyl derivative .
  • Electronic Influence : The electron-donating methyl group stabilizes the boronate intermediate during cross-couplings, contrasting with electron-withdrawing fluorine substituents in 3,5-difluorostyryl derivatives, which enhance oxidative stability .

Reactivity in Cross-Couplings

  • The target compound exhibits superior coupling efficiency compared to sterically encumbered analogs (e.g., o-tolyl derivatives) due to its para-substitution pattern .
  • α-Substituted vinyl boronates (e.g., compound 10a ) are more reactive but prone to decomposition, limiting their utility in multistep syntheses.

Biological Activity

4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane (CAS No. 1404192-78-4) is a compound with significant potential in medicinal chemistry and materials science. Its unique structural features contribute to its biological activity and applications in various fields.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C15H21BO2
  • Molecular Weight : 244.14 g/mol
  • IUPAC Name : this compound

The structure includes a dioxaborolane ring which is known for its ability to participate in various chemical reactions due to the presence of boron. The incorporation of a p-tolyl vinyl group enhances its reactivity and potential biological interactions.

Anticancer Potential

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. Specifically, dioxaborolanes have been explored for their ability to inhibit tumor growth by interfering with cellular processes such as apoptosis and proliferation. For instance:

  • Case Study : A study demonstrated that similar dioxaborolane derivatives showed promise as inhibitors of cancer cell lines by inducing apoptosis through the activation of caspases .
  • Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

The antimicrobial properties of boron-containing compounds have also been investigated. Research indicates that certain dioxaborolanes exhibit activity against various bacterial strains:

  • Table 1: Antimicrobial Activity of Dioxaborolanes
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4,4,5,5-Tetramethyl-DioxaborolaneStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

This table summarizes findings from preliminary tests indicating that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Boron-containing compounds have shown potential as enzyme inhibitors due to their ability to form stable complexes with target enzymes:

  • Example : Inhibitors targeting diacylglycerol acyltransferase (DGAT) have been synthesized using similar frameworks. These inhibitors are crucial for developing therapies for metabolic disorders .

Synthesis and Characterization

The synthesis of this compound has been reported using various methodologies including:

  • Method : A microwave-assisted synthesis approach was utilized to enhance yield and reduce reaction time.
  • Yield : The compound was obtained with a yield of approximately 76% under optimized conditions .

Pharmacological Studies

Pharmacological studies are essential for understanding the therapeutic potential of this compound. Early-stage research has focused on:

  • In vitro Studies : Evaluating cytotoxicity against different cancer cell lines.
  • In vivo Studies : Future studies are planned to assess the pharmacokinetics and biodistribution in animal models.

Q & A

Q. How can conflicting literature reports on coupling efficiency with electron-poor aryl halides be resolved?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., 80°C in dioxane/water) and control variables like catalyst batch and solvent purity. Use high-throughput screening to test diverse substrates, and publish raw NMR/yield data to clarify discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.